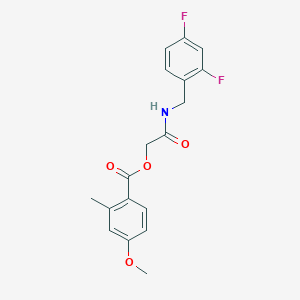

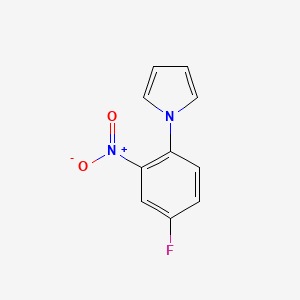

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

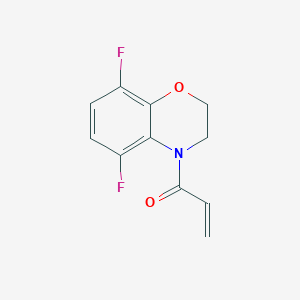

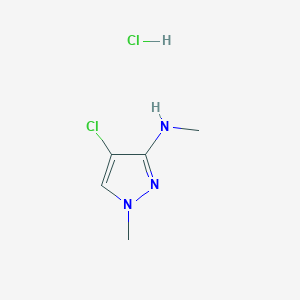

“1-(4-fluoro-2-nitrophenyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8FN2O2. It has a molecular weight of 210.21 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(4-fluoro-2-nitrophenyl)-1H-pyrrole” is 1S/C10H11FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and nitro groups on the phenyl ring and the presence of a pyrrole ring.Applications De Recherche Scientifique

Anion Binding and Deprotonation

- Anion Binding and Colour Change : Pyrrole derivatives, including those with nitrophenyl groups, have been studied for their ability to bind anions. For instance, a pyrrole 2,5-diamide cleft with a 3,5-dinitrophenyl derivative has shown to deprotonate in the presence of fluoride in acetonitrile solution, resulting in a deep blue color change. This property can be used in anion detection and sensing applications (Camiolo, Gale, Hursthouse, & Light, 2003).

Electrochromic Materials and Devices

- Electrochromic Polymer Synthesis : Pyrrole derivatives with nitrophenyl groups have been synthesized and polymerized to create soluble polymers in organic solvents. These polymers, characterized by spectroelectrochemistry, have shown potential for use in electrochromic devices (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).

- Multi-Electrochromic Copolymer : Copolymers based on 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole have been synthesized and characterized for their distinct electrochromic properties, offering potential in developing advanced electrochromic devices (Variş, Ak, Akhmedov, Tanyeli, & Toppare, 2007).

Organic Nonlinear Optical Materials

- Nonlinear Optical Nitrophenylhydrazone Crystals : Pyrrole derivatives with nitrophenylhydrazone have been synthesized to create organic nonlinear optical crystals. These exhibit large macroscopic nonlinearity and are useful in the development of materials for optical technologies (Kwon, Jazbinsek, Yun, Seo, Kim, Lee, & Günter, 2008).

Fluorescence Sensing

- Iodide Detection Fluorescence Sensor : A novel oligopyrrole derivative with a nitrophenyl group has been developed as an iodide ion-selective fluorescent sensor. This sensor exhibits high sensitivity and selectivity to iodide ions, demonstrating its potential in environmental and analytical chemistry (Nabavi & Alizadeh, 2014).

Thermochemistry

- Thermochemistry of Nitrophenylpyrroles : Research has been conducted on the standard molar enthalpies of formation of nitrophenylpyrroles, including derivatives similar to 1-(4-fluoro-2-nitrophenyl)-1H-pyrrole. These studies are crucial in understanding the thermodynamic properties of such compounds (Santos & Silva, 2010).

Propriétés

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWICIPIDZMEPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-2-nitrophenyl)-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)